Home > Products > Screening Compounds P18602 > 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea - 1797597-88-6

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Catalog Number: EVT-3091133
CAS Number: 1797597-88-6
Molecular Formula: C22H17N5O4
Molecular Weight: 415.409
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(Benzo[d][1,3]dioxol-5-yl)meth­yl]-3-[4-(pyridin-2-yl)phen­yl]-4,5-di­hydro­isoxazole

Compound Description: This compound is a dihydroisoxazole derivative featuring a benzodioxole ring and a pyridinylphenyl group connected through a methylene bridge. The dihydroisoxazole ring adopts a syn-clinal conformation relative to the benzodioxole ring. The study primarily focused on its crystal structure and intermolecular interactions.

Relevance: This compound shares the benzodioxole and pyridine moieties with 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea. It also demonstrates the use of a methylene linker to connect aromatic rings, a similar feature found in the target compound.

2‐(Benzo[d][1,3]dioxol‐6‐yl)‐3‐[(3‐morpholin‐4‐yl)‐1H‐1,2,4‐triazol‐5‐yl)]‐1,3‐thiazolidin‐4‐one (1i)

Compound Description: This compound is a thiazolidinone derivative with potent antifungal and antituberculosis activity. It exhibits a MIC of 4 µg/mL or less against Mycobacterium tuberculosis.

Relevance: While not directly analogous, this compound highlights the biological potential of incorporating benzodioxole and heterocyclic moieties like thiazolidinone and triazole. This relates to the target compound, 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea, which also features benzodioxole, urea, and oxadiazole functionalities.

(E)-2-(5-(benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-1-yl)-4,5 dihydro-1H-pyrazol-1-yl)-4-methyl-5-(substituted phenyldiazenyl)thiazole (11)

Compound Description: This compound belongs to a series of thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety. These compounds were synthesized and evaluated for their antimicrobial and anti-proliferative activities.

Relevance: The presence of a benzo[1,3]dioxole unit and a thiazole ring linked to a pyrazoline moiety makes this compound structurally related to 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea. Although the target compound features a urea and an oxadiazole instead of a pyrazoline and an azo group, the overall structural similarity and the investigation of similar biological activities highlight the relevance.

Azilsartan methyl ester ethyl acetate hemisolvate

Compound Description: This compound, methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate ethyl acetate hemisolvate, was synthesized via cyclization of a hydroxycarbamimidoyl biphenyl derivative. The study focuses on its crystal structure, analyzing the conformations of the independent molecules and the intermolecular interactions within the crystal lattice.

Relevance: This compound features an oxadiazole ring connected to a biphenyl system, similar to the 1,2,4-oxadiazole and phenyl groups present in 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea. Although the target compound includes a benzodioxole and a urea group not present in Azilsartan methyl ester, the shared oxadiazole and biphenyl elements make it a relevant structural comparison.

2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3Himidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)

Compound Description: SB-505124 is a small molecule inhibitor that selectively inhibits TGF type I receptor serine/threonine kinases ALK4, ALK5, and ALK7. It demonstrates concentration-dependent inhibition of Smad2 and Smad3 signaling, as well as TGF-induced mitogen-activated protein kinase pathway components. It also prevents cell death caused by TGF1 treatment.

Relevance: SB-505124 contains a benzo[1,3]dioxole group linked to an imidazole moiety, similar to 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea, which also features a benzo[1,3]dioxole. While the target compound does not include an imidazole group, the shared benzodioxole moiety and the fact that both compounds are investigated for their biological activity makes SB-505124 a relevant comparison.

Overview

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound integrates a benzo[d][1,3]dioxole moiety with a urea group and a pyridinyl-oxadiazol moiety, suggesting diverse biological activities.

Source

The synthesis and characterization of this compound have been explored in various research articles and patents, highlighting its potential as an antibacterial agent and its role in other therapeutic areas. Notably, studies have indicated the importance of the benzo[d][1,3]dioxole structure in enhancing biological activity .

Classification

This compound can be classified under the categories of heterocyclic compounds due to the presence of nitrogen-containing rings (pyridine and oxadiazole) and pharmacologically active compounds due to its potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves several steps:

  1. Formation of the benzo[d][1,3]dioxole moiety: This is often achieved through the reaction of appropriate precursors such as piperonal.
  2. Synthesis of the urea derivative: Urea can be synthesized from isocyanates or by direct reaction with amines.
  3. Coupling reactions: The final compound is formed through coupling reactions that link the benzo[d][1,3]dioxole with the pyridine and oxadiazole components.

Technical Details

Specific conditions such as temperature, solvent choice (e.g., chloroform or ethanol), and reaction time are critical for optimizing yield and purity. For instance, using phosgene in chloroform has been noted for synthesizing related compounds effectively .

Molecular Structure Analysis

Structure

The molecular structure of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea features:

  • A benzo[d][1,3]dioxole ring
  • A urea linkage
  • A pyridin-3-yl group connected to an oxadiazol moiety.

Data

The molecular formula can be represented as C19H18N4O3C_{19}H_{18}N_4O_3. The compound's molecular weight is approximately 354.37 g/mol. Structural elucidation techniques such as NMR spectroscopy and X-ray crystallography are typically employed to confirm molecular geometry and connectivity.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions including:

  1. Nucleophilic substitutions: The urea nitrogen can act as a nucleophile.
  2. Hydrolysis reactions: Under certain conditions, the urea bond may hydrolyze.
  3. Redox reactions: The oxadiazole component may undergo reduction or oxidation depending on the environment.

Technical Details

Reactions often require specific conditions such as controlled pH and temperature to ensure selectivity and yield. For example, reactions involving the oxadiazole moiety can be sensitive to light and moisture .

Mechanism of Action

Process

The mechanism of action for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea likely involves interaction with biological targets such as enzymes or receptors.

Data

Research indicates that compounds containing benzo[d][1,3]dioxole structures exhibit significant biological activity through mechanisms like enzyme inhibition or receptor modulation. For instance, similar compounds have been shown to inhibit bacterial growth by disrupting cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure. Melting point data may vary but is typically within a range indicative of similar organic compounds.

Chemical Properties

Key chemical properties include:

  • Stability under ambient conditions
  • Reactivity towards electrophiles due to the presence of nitrogen atoms in the oxadiazole and pyridine rings
  • Potential for hydrogen bonding due to functional groups present.

Relevant analyses such as thermal stability assessments or spectroscopic studies (e.g., UV-visible spectroscopy) can provide further insights into these properties.

Applications

Scientific Uses

The primary applications of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-y)-1,2,4-oxadiazol-5-y)methyl)phenyl)urea include:

  1. Antibacterial agents: Research suggests efficacy against various bacterial strains.
  2. Pharmaceutical intermediates: Its structural components can serve as building blocks for synthesizing other bioactive compounds.
  3. Research tools: Used in studies exploring enzyme interactions or cellular pathways due to its complex structure.

Properties

CAS Number

1797597-88-6

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea

Molecular Formula

C22H17N5O4

Molecular Weight

415.409

InChI

InChI=1S/C22H17N5O4/c28-22(24-16-7-8-18-19(11-16)30-13-29-18)25-17-6-2-1-4-14(17)10-20-26-21(27-31-20)15-5-3-9-23-12-15/h1-9,11-12H,10,13H2,(H2,24,25,28)

InChI Key

AWQKCCDUHTUYLM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.